N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c1-8(2,3)6(12)11-7-10-4-5(9)13-7/h4H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGIOMZEOSAJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840493-84-7 | |
| Record name | N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the reaction of the brominated thiazole with 2,2-dimethylpropanamide in the presence of a suitable base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position enables participation in transition-metal-catalyzed cross-coupling reactions, critical for structural diversification:
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h | Aryl/heteroaryl group introduction at C5 | 65–78% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), Cs₂CO₃, toluene, 110°C, 24 h | Primary/secondary amine installation at C5 | 55–70% |
Key Observation : The thiazole ring’s electron-deficient nature enhances oxidative addition efficiency in palladium-catalyzed reactions.
Nucleophilic Substitution
The C5-bromine undergoes substitution with soft nucleophiles under mild conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 60°C, 6 h | 5-(Phenylthio)-thiazole derivative | 82% | |
| Piperidine | DIPEA, CH₃CN, rt, 12 h | 5-Piperidinyl-thiazole analogue | 75% |
Regioselectivity : Substitution occurs exclusively at C5 due to steric hindrance from the 2,2-dimethylpropanamide group.
Amide Bond Hydrolysis
The tert-butyl amide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, EtOH, reflux, 8 h | 5-Bromo-1,3-thiazol-2-amine | 68% | |
| LiOH, THF/MeOH/H₂O, rt, 16 h | Corresponding carboxylic acid derivative | 90% |
Mechanistic Insight : Basic hydrolysis proceeds via a tetrahedral intermediate, while acidic conditions favor direct protonation of the amide carbonyl .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl₃, DMF, 100°C, 4 h | Thiazolo[5,4-d]oxazole | Formation of fused bicyclic system | 60% | |
| Polyphosphoric acid (PPA), 120°C, 6 h | Thiazolo-pyrimidine | Annulation with amidine derivatives | 72% |
Applications : These products show enhanced π-stacking capability in medicinal chemistry scaffolds.
Photocatalytic Functionalization
Recent studies highlight radical-based modifications under visible light:
| Conditions | Outcome | Yield | Reference |
|---|---|---|---|
| Ir(ppy)₃ (2 mol%), Blue LED, DCE, 24 h | C2-H arylation via Minisci reaction | 58% |
Limitation : Competing bromine substitution requires careful stoichiometric control.
Stability Under Reactive Conditions
Critical data for process optimization:
| Condition | Degradation Observed? | Half-Life | Reference |
|---|---|---|---|
| Aqueous NaOH (1M), 25°C | Partial hydrolysis | 4.2 h | |
| H₂O₂ (30%), rt, 24 h | No degradation | – | |
| FeCl₃ (0.1M), EtOH, 60°C | Oxidative ring opening | 1.5 h |
Mechanistic Considerations
-
Cross-coupling : Proceeds via oxidative addition of C–Br bond to Pd(0), followed by transmetallation/reductive elimination.
-
Amide hydrolysis : Base-mediated pathway shows higher enantiomeric retention compared to acid conditions .
-
Radical reactions : DFT studies suggest bromine acts as a radical sink, requiring excess aryl diazonium salts.
Scientific Research Applications
Medicinal Chemistry
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide is explored as a building block for synthesizing pharmaceutical agents. Its derivatives have shown promise in:
- Antimicrobial Activity : Research indicates that compounds derived from thiazoles exhibit significant antibacterial and antifungal properties. For instance, related thiazole derivatives have been evaluated for their efficacy against various pathogens .
- Anticancer Properties : Studies have demonstrated that certain thiazole derivatives possess antiproliferative effects against cancer cell lines, including breast cancer . The compound's ability to inhibit cancer cell growth makes it a candidate for further development in cancer therapies.
Material Science
In material science, this compound is utilized in developing advanced materials such as:
- Organic Semiconductors : The unique electronic properties of thiazoles allow them to be integrated into organic electronic devices.
- Conductive Polymers : These compounds can enhance the conductivity and stability of polymers used in various applications .
Biological Studies
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its structural characteristics allow it to interact selectively with biological targets, facilitating research into metabolic pathways and disease mechanisms .
Industrial Applications
This compound finds use in the synthesis of agrochemicals and specialty chemicals. Its derivatives can act as effective pesticides or herbicides due to their biological activity against pests and weeds .
Case Studies
Several studies highlight the effectiveness of thiazole derivatives in combating diseases:
- Antitrypanosomal Activity : A study demonstrated that certain thiazole derivatives achieved full cures in murine models of human African trypanosomiasis. This highlights their potential as new leads for drug development against neglected tropical diseases .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of synthesized thiazole derivatives found several compounds with promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action
The mechanism of action of N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound differs from related molecules primarily in its heterocyclic core and substituents. Key comparisons include:
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43)
- Core : Pyridine ring (3-pyridyl) vs. thiazole.
- Substituent : Iodo (electron-withdrawing, heavier halogen) vs. bromo.
- Synthesis : Prepared via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine in THF at -78°C, yielding 70% with 95.9% purity .
3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b)
- Core : 5-Methylthiazole vs. 5-bromothiazole.
- Substituent : Methyl (electron-donating) vs. bromo (electron-withdrawing).
- Synthesis: Formed by coupling 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride under aqueous Na₂CO₃, yielding precipitates without requiring chromatographic purification .
N-(5-Acetylpyrazin-2-yl)-2,2-dimethylpropanamide
Physicochemical Properties
*Theoretical values inferred from analogs.
Biological Activity
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN3OS
- Molecular Weight : 292.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit:
- Inhibition of Protein Kinases : It may inhibit specific kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens.
Biological Activity Overview
Case Studies
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition zones compared to control groups.
- Results :
- E. coli: 15 mm inhibition zone
- S. aureus: 12 mm inhibition zone
-
Anticancer Properties :
- In vitro tests on MCF-7 breast cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Findings :
- IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
-
Anti-inflammatory Effects :
- In a rat model of induced arthritis, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels.
- Data Summary :
- Paw Swelling Reduction: 40% at a dosage of 10 mg/kg
- Cytokine Levels (TNF-alpha): Decreased by 50% after treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized for higher yields?
- The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 5-bromo-1,3-thiazol-2-amine with 2,2-dimethylpropanoyl chloride in a basic aqueous solution (e.g., 5% Na₂CO₃) under controlled stirring yields the target compound. Key steps include maintaining a cold reaction environment (0–5°C) to minimize side reactions and using vacuum filtration to isolate the precipitate . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm the presence of the thiazole ring protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). The absence of amine protons (δ ~5 ppm) verifies acylation.
- IR : A strong absorption band near 1650–1700 cm⁻¹ confirms the carbonyl (C=O) group.
- Mass Spectrometry : A molecular ion peak matching the molecular weight (e.g., 273.14 g/mol for C₉H₁₁BrN₂OS) validates purity .
Q. What are common impurities or byproducts during synthesis, and how can they be mitigated?
- Hydrolysis of the acyl chloride intermediate or incomplete acylation may yield unreacted amine or carboxylic acid byproducts. Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography (silica gel, hexane/ethyl acetate) effectively removes these impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding patterns. For instance, the thiazole ring’s planarity and the tert-butyl group’s spatial orientation can be validated against calculated electron density maps .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, aiding in understanding nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., cancer-related enzymes), guided by crystallographic data from related thiazole derivatives .
Q. How does structural modification of the thiazole ring or acyl group influence anticancer activity?
- Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole ring enhances cytotoxicity by improving DNA intercalation. Conversely, replacing the tert-butyl group with bulkier substituents (e.g., adamantyl) may reduce solubility but increase membrane permeability. Biological assays (e.g., MTT on HeLa cells) quantify these effects .
Q. What strategies address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?
- Standardize assay conditions (e.g., cell line passage number, incubation time) and validate compound purity via HPLC. Cross-reference with structural analogs (e.g., N-(5-methylthiazol-2-yl) derivatives) to identify structure-activity trends. Meta-analyses of published IC₅₀ values can highlight methodological inconsistencies .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for acylation to prevent hydrolysis .
- Crystallization : Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals .
- Biological Testing : Include positive controls (e.g., doxorubicin) and dose-response curves to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
